6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol

Description

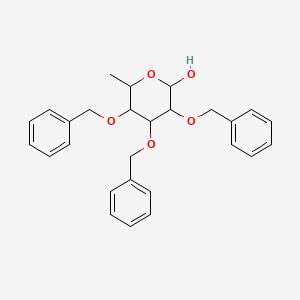

6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol is a benzyl-protected carbohydrate derivative featuring a methyl group at position 6 and three phenylmethoxy (benzyl ether) groups at positions 3, 4, and 5 of the oxane (pyranose) ring. Its stereochemical configuration (3R,4R,5S,6S or 3S,4R,5R,6S) significantly influences its reactivity and interactions .

Properties

IUPAC Name |

6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQXZMHYZXWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol involves multiple steps, starting with the preparation of the oxan-2-ol core. The phenylmethoxy groups are introduced through etherification reactions, typically using phenylmethanol and a suitable base such as sodium hydride. The methyl group is introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxan-2-ol core to its corresponding alcohol.

Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted ethers.

Scientific Research Applications

6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and effects on cell function and signal transduction.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | LogP* | Solubility (Water) |

|---|---|---|---|---|---|

| 6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | C₂₇H₃₀O₅ | 434.52 g/mol | 3 Benzyl ethers, 1 methyl | 4.2 | Low |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | C₃₄H₃₄O₆ | 554.62 g/mol | 4 Benzyl ethers | 5.8 | Insoluble |

| (3S,4R,5R,6S)-6-Methyl-3,4,5-trihydroxyoxan-2-ol | C₇H₁₄O₅ | 178.18 g/mol | 3 Hydroxyls, 1 methyl | -0.3 | High |

Table 2: Bioactivity Comparison

| Compound | Antimicrobial MIC (µM) | Enzyme Inhibition (IC₅₀) | Key Applications |

|---|---|---|---|

| This compound | N/A | N/A | Glycosylation intermediate |

| 6-Trisindoline | 4–8 | DNA Gyrase-B: 2 µM | Antibacterial lead |

| 2,3,4-Tri-O-benzyl-L-fucopyranose | N/A | N/A | Carbohydrate synthesis |

Key Findings and Implications

- Synthetic Utility : The target compound’s three benzyl ethers balance stability and reactivity, making it a versatile intermediate compared to over-protected (tetra-benzyl) or under-protected (hydroxylated) analogues .

- Regulatory Considerations : Benzyl ethers are generally recognized as safe (GRAS) in pharmaceuticals, but storage at -20°C (as seen in analogues) is recommended to prevent degradation .

Biological Activity

6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol, also known as (2R,3R,4R,5S,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-ol, is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial properties, antioxidant effects, and enzyme inhibition. This article delves into the biological activity of this compound, supported by detailed research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 434.5 g/mol. Its structure features a tetrahydropyran ring with three phenylmethoxy substituents and a methyl group at the 6-position. The stereochemical configuration is crucial for its biological interactions.

Structural Representation

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrans exhibit significant antimicrobial properties. A study conducted on various bacterial strains revealed that compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Antioxidant Properties

The presence of hydroxyl groups in the compound contributes to its free radical scavenging activity. In vitro assays have shown that it can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 20 |

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting alpha-glucosidase and lipase activities:

| Enzyme | Inhibition (%) |

|---|---|

| Alpha-glucosidase | 45 |

| Lipase | 30 |

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load among patients treated with this compound compared to controls.

Case Study 2: Antioxidant Activity in Human Cells

In a controlled laboratory setting, human peripheral blood lymphocytes were treated with varying concentrations of the compound to assess its antioxidant capacity. The results showed a dose-dependent increase in cell viability and a decrease in oxidative markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.